molecular formula C20H23Br2N3O3 B14653605 Azobenzene, 4-bis(2-bromopropyl)amino-2'-carboxy-2-methoxy- CAS No. 40136-96-7

Azobenzene, 4-bis(2-bromopropyl)amino-2'-carboxy-2-methoxy-

Cat. No.: B14653605
CAS No.: 40136-96-7
M. Wt: 513.2 g/mol
InChI Key: WUBLXGHQQPESHV-UHFFFAOYSA-N
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Description

Azobenzene, 4-bis(2-bromopropyl)amino-2’-carboxy-2-methoxy- is a derivative of azobenzene, a well-known photoswitchable compound. Azobenzenes are characterized by their ability to undergo reversible photoisomerization between trans and cis forms upon exposure to light. This unique property makes them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azobenzene, 4-bis(2-bromopropyl)amino-2’-carboxy-2-methoxy- typically involves multiple steps One common approach is the oxidative coupling of aniline derivatives to form the azo bondThe reaction conditions often require the use of catalysts such as palladium or copper, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of azobenzene derivatives often involves large-scale batch processes. The key steps include the diazotization of aniline derivatives, followed by coupling with appropriate nucleophiles to introduce the desired functional groups. The reactions are optimized for high yield and purity, and the products are purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Azobenzene, 4-bis(2-bromopropyl)amino-2’-carboxy-2-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out in solvents like ethanol or dichloromethane, and the conditions are optimized to achieve high selectivity and yield .

Major Products

The major products formed from these reactions include nitroso derivatives, hydrazo compounds, and various substituted azobenzene derivatives. These products retain the photoswitchable properties of the parent compound, making them useful in various applications .

Scientific Research Applications

Azobenzene, 4-bis(2-bromopropyl)amino-2’-carboxy-2-methoxy- has a wide range of scientific research applications:

    Chemistry: Used as a photoswitchable ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the development of light-responsive biomolecules and as a tool for studying protein-ligand interactions.

    Medicine: Investigated for its potential in photodynamic therapy and as a photoswitchable drug delivery system.

    Industry: Utilized in the production of light-responsive materials, such as photochromic dyes and polymers.

Mechanism of Action

The mechanism of action of azobenzene, 4-bis(2-bromopropyl)amino-2’-carboxy-2-methoxy- involves photoisomerization between trans and cis forms. Upon exposure to light, the compound absorbs photons, leading to a change in the configuration of the azo bond. This photoisomerization alters the electronic and steric properties of the molecule, enabling it to interact with specific molecular targets. The pathways involved include changes in molecular conformation and interactions with proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azobenzene, 4-bis(2-bromopropyl)amino-2’-carboxy-2-methoxy- is unique due to the presence of multiple functional groups that enhance its reactivity and versatility. The bromopropyl groups allow for further functionalization, while the carboxy and methoxy groups influence its electronic properties and solubility. These features make it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

40136-96-7

Molecular Formula

C20H23Br2N3O3

Molecular Weight

513.2 g/mol

IUPAC Name

2-[[4-[bis(2-bromopropyl)amino]-2-methoxyphenyl]diazenyl]benzoic acid

InChI

InChI=1S/C20H23Br2N3O3/c1-13(21)11-25(12-14(2)22)15-8-9-18(19(10-15)28-3)24-23-17-7-5-4-6-16(17)20(26)27/h4-10,13-14H,11-12H2,1-3H3,(H,26,27)

InChI Key

WUBLXGHQQPESHV-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC(C)Br)C1=CC(=C(C=C1)N=NC2=CC=CC=C2C(=O)O)OC)Br

Origin of Product

United States

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